V9T3QZ4Clq

Description

“V9T3QZ4Clq” (CAS No. 940062-11-3) is an organic compound with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol . It is characterized by a benzoate backbone substituted with chloro, methyl ester, and aminomethyl functional groups. The compound is synthesized via a reaction involving ammonia and ethanol or methanol under mild conditions (20°C), yielding 67% (ethanol) or 42% (methanol) of white crystalline product .

Properties

CAS No. |

181272-10-6 |

|---|---|

Molecular Formula |

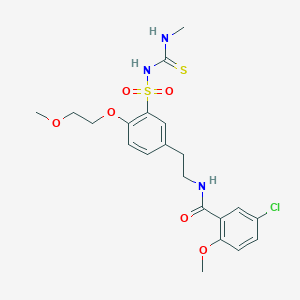

C21H26ClN3O6S2 |

Molecular Weight |

516.0 g/mol |

IUPAC Name |

5-chloro-2-methoxy-N-[2-[4-(2-methoxyethoxy)-3-(methylcarbamothioylsulfamoyl)phenyl]ethyl]benzamide |

InChI |

InChI=1S/C21H26ClN3O6S2/c1-23-21(32)25-33(27,28)19-12-14(4-6-18(19)31-11-10-29-2)8-9-24-20(26)16-13-15(22)5-7-17(16)30-3/h4-7,12-13H,8-11H2,1-3H3,(H,24,26)(H2,23,25,32) |

InChI Key |

HRGHDAQJEIQZCM-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=S)NS(=O)(=O)C1=C(C=CC(=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)OCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of V9T3QZ4Clq involves multiple synthetic steps. One common method includes the reaction of specific pyrrolopyridine-structure compounds under controlled conditions . The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

V9T3QZ4Clq undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

V9T3QZ4Clq has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It serves as a tool for studying biological pathways and mechanisms, particularly those involving JAK family proteins.

Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of V9T3QZ4Clq involves its interaction with JAK family proteins. By inhibiting these proteins, the compound can modulate various cellular pathways and processes. This inhibition can lead to therapeutic effects in diseases where JAK proteins play a critical role .

Comparison with Similar Compounds

Comparison with Similar Compounds

“V9T3QZ4Clq” belongs to a class of chlorinated benzoate derivatives. Below is a comparative analysis with structurally analogous compounds (Table 1), focusing on substituent patterns, synthesis efficiency, and similarity metrics.

Key Differences and Implications

Substituent Positioning: “this compound” features a 2-chloro and methyl ester group, whereas its closest analogue (CAS 90942-47-5) adds an aminomethyl group at position 5. This positional variation may influence electronic properties and binding affinity in biological systems .

Synthetic Efficiency: “this compound” achieves higher yields (67%) with ethanol compared to methanol (42%), suggesting solvent polarity and reaction kinetics critically impact synthesis . Data on analogues’ yields are unavailable, limiting direct comparison.

Functional Similarity :

- The high similarity score (0.94) for CAS 90942-47-5 indicates nearly identical functional groups, making it a candidate for comparative pharmacological studies. In contrast, the lower score (0.89) for CAS 549531-01-3 highlights the significance of the methyl ester group in defining “this compound”’s reactivity .

Research Findings and Data Validation

Physicochemical Characterization

- Spectroscopic Data: NMR and mass spectrometry confirm the presence of characteristic peaks for chloro, methyl ester, and aminomethyl groups, consistent with its molecular structure .

Limitations and Gaps

- Pharmacological data (e.g., IC₅₀, EC₅₀) for “this compound” and its analogues are absent in the evidence, precluding functional comparisons.

- Molecular weights and exact synthesis protocols for analogues remain unspecified, necessitating further experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.